molecular formula C11H20N2O2 B12095616 tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B12095616
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-YIZRAAEISA-N
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Chemical Reactions Analysis

Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the bicyclic structure.

    tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate: A stereoisomer with different spatial arrangement of atoms.

    tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: Another stereoisomer with distinct properties.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1

InChI Key

JFEPYXAQPBPXRI-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]2C[C@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2

Origin of Product

United States

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